molecular formula C19H18N4O3S B2623305 N-((5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 903267-60-7

N-((5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2623305
CAS No.: 903267-60-7
M. Wt: 382.44
InChI Key: VMXZWXQMIUIUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((2-(Methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic organic compound provided for research use in biochemical screening and drug discovery initiatives. This molecule features a 1,3,4-oxadiazole core, a heterocycle known for its significant role in medicinal chemistry due to its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets . While specific pharmacological data for this exact compound may be limited, its molecular architecture suggests potential as a valuable scaffold for investigating new therapeutic agents. Structurally related 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have demonstrated a range of compelling biological activities in scientific literature, including serving as inhibitors for enzymes like lipoxygenase (LOX), which is a novel target in anticancer research . Other analogs have been evaluated for cytotoxic activity against various cancer cell lines (e.g., prostate PC3, colon HT-29, and neuroblastoma SKNMC) using established protocols like the MTT assay . The synthesis of such specialized compounds typically involves multi-step routes, often employing coupling reagents like EDC (N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in solvents such as acetonitrile to form critical amide bonds . Researchers may find this compound particularly useful for exploring structure-activity relationships (SAR), developing new enzyme inhibitors, or as a building block in the synthesis of more complex chemical libraries. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-[[5-[2-(N-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-23(15-10-6-3-7-11-15)17(24)13-27-19-22-21-16(26-19)12-20-18(25)14-8-4-2-5-9-14/h2-11H,12-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXZWXQMIUIUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps. One common method includes the condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. this method may not be suitable for all functionalized molecules due to the high temperatures required (above 180°C). The use of ultrasonic irradiation and green catalysts, as mentioned above, offers a more sustainable and efficient alternative .

Chemical Reactions Analysis

Types of Reactions

N-((5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the benzamide group, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-((5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is C22H21N5O3S2C_{22}H_{21}N_{5}O_{3}S_{2}, with a molecular weight of 467.6 g/mol. The compound features a complex structure that includes an oxadiazole moiety known for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to oxadiazoles. For instance, derivatives of 1,3,4-oxadiazoles have shown significant anticancer activity against various cancer cell lines. In particular, a study demonstrated that certain oxadiazol derivatives exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types such as SNB-19 and OVCAR-8 . This suggests that this compound could have similar therapeutic potential.

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives is well-documented. A study focusing on similar compounds found effective antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Aspergillus oryzae . this compound may exhibit comparable antimicrobial effects due to its structural similarities.

Drug Design and Synthesis

The synthesis of N-(substituted phenyl)-1,3,4-oxadiazole derivatives has been a focus in drug design due to their diverse pharmacological activities. The design process often involves modifying the substituents on the oxadiazole ring to enhance bioactivity and reduce toxicity . This approach can be applied to optimize this compound for better therapeutic profiles.

Case Studies and Research Findings

Study Focus Findings
ACS Omega (2023)Anticancer ActivitySignificant PGIs against multiple cancer cell lines; potential for further development
SciELO (2011)Antimicrobial ActivityEffective against E. coli and S. aureus; indicates potential for treating infections
PMC (2022)Antidiabetic PotentialIn silico studies suggest efficacy in glucose metabolism modulation

Mechanism of Action

The mechanism of action of N-((5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Findings and Implications

Heterocycle Impact : Oxadiazoles generally show higher metabolic stability and target specificity than thiadiazoles or thiazoles .

Substituent Optimization: Nitro groups enhance antiviral activity, while aryl amino groups (e.g., methyl(phenyl)amino) improve solubility and kinase affinity .

Synthetic Efficiency : Microwave-assisted synthesis (e.g., for thiadiazole derivatives) reduces reaction time (3–8 h → 10–30 min) and improves yields (50% → 80%) compared to conventional methods .

Biological Activity

N-((5-((2-(methyl(phenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its implications in drug development.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the thioether group via nucleophilic substitution.
  • Final coupling with benzamide derivatives.

Monitoring techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm product identity and purity.

Research indicates that compounds with similar structures may modulate key signaling pathways such as phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR). These pathways are crucial for regulating cell growth and metabolism. The proposed mechanism involves:

  • Inhibition of Cell Proliferation : By targeting PI3K/mTOR signaling, the compound may induce apoptosis in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that similar oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating a promising lead for further development in cancer therapy .
  • Insecticidal Properties : Compounds related to this structure have shown good lethal activity against agricultural pests such as Mythimna separate and Helicoverpa armigera, suggesting potential applications in pest control .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in neurotransmission, such as acetylcholinesterase (AChE), which is significant for developing treatments for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effectiveness
AnticancerVarious Cancer Cell LinesIC50 < 10 µM
InsecticidalMythimna separateLethal at 500 mg/L
Enzyme InhibitionAChEIC50 < 1 µM

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis involves multi-step protocols, including cyclization and coupling reactions. For example:

  • Step 1 : Formation of the oxadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., phosphorus oxychloride) .
  • Step 2 : Introduction of the benzamide moiety using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine .
  • Step 3 : Thioether linkage formation between the oxadiazole and methyl(phenyl)amino groups via nucleophilic substitution . Key conditions include controlled temperatures (reflux), solvent selection (DMF, ethanol), and pH adjustments. Automated flow reactors improve reproducibility for large-scale synthesis .

Q. Which characterization techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Confirms molecular structure by analyzing proton and carbon environments (e.g., benzamide carbonyl peaks at ~168 ppm in 13C^{13}\text{C} NMR) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+^+ ion matching theoretical mass) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .

Q. What safety protocols are recommended for laboratory handling?

  • Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure .
  • Store in airtight containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis .
  • Work in fume hoods to mitigate inhalation risks from volatile reagents (e.g., POCl3_3) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity and biological activity?

  • Electron-withdrawing groups (EWGs) : Substituents like trifluoromethyl (–CF3_3) enhance electrophilicity, improving binding to target proteins (e.g., kinase inhibition) .
  • Electron-donating groups (EDGs) : Methoxy (–OCH3_3) groups increase nucleophilicity, affecting thioether bond stability in acidic conditions .
  • Steric effects : Bulky substituents (e.g., phenyl rings) may hinder interactions with enzymatic pockets, reducing efficacy .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Comparative assays : Replicate studies using standardized protocols (e.g., IC50_{50} measurements against control compounds) .
  • Structural analogs : Test derivatives (e.g., replacing oxadiazole with thiadiazole) to isolate functional group contributions .
  • Impurity analysis : Use HPLC to verify purity (>95%) and rule out byproducts as confounding factors .

Q. What strategies optimize yield in multi-step synthesis?

  • Step-wise monitoring : Use TLC or inline IR to terminate reactions at optimal conversion points .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) enhance coupling reaction efficiency .

Methodological Considerations

Q. How to design experiments for evaluating pharmacokinetic properties?

  • In vitro assays : Measure metabolic stability using liver microsomes and CYP450 inhibition profiles .
  • LogP determination : Use shake-flask methods to assess lipid solubility and blood-brain barrier permeability .
  • Protein binding : Employ equilibrium dialysis to quantify plasma protein interactions .

Q. What computational tools predict binding modes with biological targets?

  • Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., HDACs or kinases) .
  • MD simulations : GROMACS or AMBER assess binding stability over time (e.g., RMSD < 2 Å over 100 ns) .
  • QSAR models : Relate substituent electronic parameters (Hammett constants) to activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.